molecular formula C28H27Cl2N3O7S B14798050 1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide

1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide

Cat. No.: B14798050
M. Wt: 620.5 g/mol
InChI Key: CEBYCSRFKCEUSW-MGYSCDMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SR 49059 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

SR 49059 has a wide range of scientific research applications:

Mechanism of Action

SR 49059 exerts its effects by selectively binding to the vasopressin V1a receptor, thereby inhibiting the action of vasopressin. This inhibition prevents vasopressin from exerting its effects on blood vessels, which include vasoconstriction and increased blood pressure. The molecular targets involved in this mechanism are primarily the V1a receptors located in various tissues, including the liver, kidneys, and cardiovascular system .

Properties

Molecular Formula

C28H27Cl2N3O7S

Molecular Weight

620.5 g/mol

IUPAC Name

1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22?,25?,28-/m1/s1

InChI Key

CEBYCSRFKCEUSW-MGYSCDMNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC

Origin of Product

United States

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